molecular formula C15H14N2O2 B11960712 3,4-dimethyl-N-[(E)-(2-nitrophenyl)methylidene]aniline

3,4-dimethyl-N-[(E)-(2-nitrophenyl)methylidene]aniline

Cat. No.: B11960712
M. Wt: 254.28 g/mol
InChI Key: DIITZWNBRYKCFB-UHFFFAOYSA-N
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Description

N-(3,4-dimethylphenyl)-N-[(E)-(2-nitrophenyl)methylidene]amine is an organic compound that belongs to the class of imines Imines are characterized by the presence of a carbon-nitrogen double bond

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dimethylphenyl)-N-[(E)-(2-nitrophenyl)methylidene]amine typically involves the condensation reaction between 3,4-dimethylaniline and 2-nitrobenzaldehyde. The reaction is usually carried out in the presence of an acid or base catalyst under reflux conditions. The general reaction scheme is as follows:

[ \text{3,4-dimethylaniline} + \text{2-nitrobenzaldehyde} \rightarrow \text{N-(3,4-dimethylphenyl)-N-[(E)-(2-nitrophenyl)methylidene]amine} ]

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions would be optimized for yield and purity, and the process would be designed to be cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dimethylphenyl)-N-[(E)-(2-nitrophenyl)methylidene]amine can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under appropriate conditions.

    Reduction: The imine group can be reduced to an amine.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., hydroxide, alkoxide) can be used.

Major Products Formed

    Oxidation: Conversion of the nitro group to a nitroso or amine group.

    Reduction: Formation of the corresponding amine.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In organic synthesis, N-(3,4-dimethylphenyl)-N-[(E)-(2-nitrophenyl)methylidene]amine can be used as an intermediate for the synthesis of more complex molecules. Its imine group can participate in various reactions, making it a versatile building block.

Biology and Medicine

This compound may have potential applications in medicinal chemistry, particularly in the design of new drugs. Its structural features could be exploited to develop compounds with specific biological activities.

Industry

In materials science, N-(3,4-dimethylphenyl)-N-[(E)-(2-nitrophenyl)methylidene]amine could be used in the development of new materials with unique properties, such as polymers or dyes.

Mechanism of Action

The mechanism by which N-(3,4-dimethylphenyl)-N-[(E)-(2-nitrophenyl)methylidene]amine exerts its effects would depend on its specific application. For example, in medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity. The imine group could form covalent bonds with nucleophilic sites in proteins, leading to changes in their function.

Comparison with Similar Compounds

Similar Compounds

  • N-(3,4-dimethylphenyl)-N-[(E)-(2-chlorophenyl)methylidene]amine
  • N-(3,4-dimethylphenyl)-N-[(E)-(2-methylphenyl)methylidene]amine
  • N-(3,4-dimethylphenyl)-N-[(E)-(2-hydroxyphenyl)methylidene]amine

Uniqueness

N-(3,4-dimethylphenyl)-N-[(E)-(2-nitrophenyl)methylidene]amine is unique due to the presence of both the nitro and imine groups, which confer distinct chemical reactivity and potential applications. The nitro group can participate in redox reactions, while the imine group can undergo various nucleophilic additions.

Properties

Molecular Formula

C15H14N2O2

Molecular Weight

254.28 g/mol

IUPAC Name

N-(3,4-dimethylphenyl)-1-(2-nitrophenyl)methanimine

InChI

InChI=1S/C15H14N2O2/c1-11-7-8-14(9-12(11)2)16-10-13-5-3-4-6-15(13)17(18)19/h3-10H,1-2H3

InChI Key

DIITZWNBRYKCFB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)N=CC2=CC=CC=C2[N+](=O)[O-])C

Origin of Product

United States

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